

# Topoisomerase III Beta (TOP3B) in RNA Processing: A Technical Guide

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## Compound of Interest

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## Introduction

Topoisomerase III beta (TOP3B) is a unique enzyme within the topoisomerase family, possessing dual activity on both DNA and RNA substrates.[1][2] Unlike other topoisomerases that are primarily nuclear, TOP3B is predominantly localized in the cytoplasm, where it plays a critical role in various aspects of RNA metabolism.[3] Dysregulation of TOP3B has been implicated in a range of neurological disorders, including schizophrenia, autism spectrum disorders, and intellectual disability, highlighting its importance in neuronal function.[4][5][6] This technical guide provides an in-depth overview of the core functions of TOP3B in RNA processing, with a focus on its molecular interactions, catalytic activities, and the experimental methodologies used to study this multifaceted enzyme.

## Core Functions and Molecular Interactions

TOP3B's primary role in RNA metabolism revolves around the resolution of complex RNA structures and its involvement in ribonucleoprotein (RNP) complexes. It forms a key interaction with Tudor domain-containing protein 3 (TDRD3), which acts as a scaffold protein, enhancing TOP3B's stability and enzymatic activity.[7][8][9] This interaction is crucial for targeting TOP3B to specific RNA substrates and cellular compartments.[9]

The TOP3B-TDRD3 complex further associates with the Fragile X Mental Retardation Protein (FMRP), forming a larger heterotrimeric complex involved in the regulation of mRNA translation

and stability.[\[5\]](#)[\[10\]](#) This complex is often found in stress granules, which are cytoplasmic aggregates of non-translating mRNAs and proteins that form in response to cellular stress.[\[11\]](#)[\[12\]](#)

A critical function of TOP3B is the resolution of R-loops, which are three-stranded nucleic acid structures consisting of an RNA:DNA hybrid and a displaced single-stranded DNA.[\[2\]](#)[\[13\]](#)[\[14\]](#) Accumulation of R-loops can lead to genomic instability, and TOP3B, in coordination with the DEAD-box helicase DDX5, plays a vital role in their removal.[\[1\]](#)[\[15\]](#) The interaction between TOP3B and DDX5 appears to be independent of TDRD3.[\[1\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data related to TOP3B's function and interactions.

Parameter	Value	Method	Reference
R-loop levels in TOP3B knockout (KO) HCT116 cells vs. wild-type (WT)	~2-fold increase	S9.6 antibody-based dot blot and immunofluorescence	<a href="#">[13]</a> <a href="#">[16]</a>
Binding affinity of TOP3B RGG domain to single-stranded RNA (ssRNA)	Kd ~300 nM	Electrophoretic Mobility Shift Assay (EMSA)	<a href="#">[1]</a>
Binding affinity of TOP3B RGG domain to single-stranded DNA (ssDNA)	Kd ~2.4 $\mu$ M	Electrophoretic Mobility Shift Assay (EMSA)	<a href="#">[1]</a>

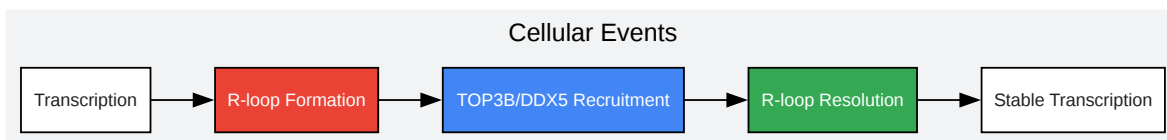
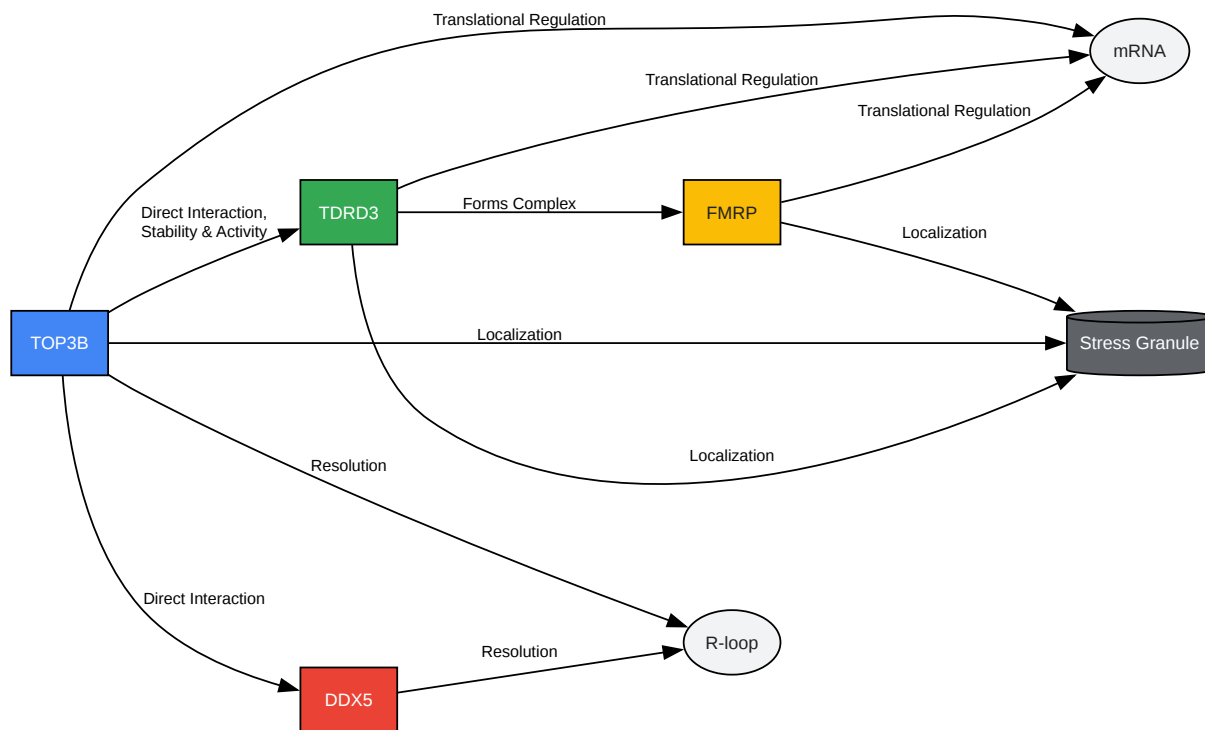
Table 1: Quantitative analysis of TOP3B function.

Interacting Protein	Method of Detection	Key Findings	Reference
TDRD3	Co-immunoprecipitation, Mass Spectrometry, GST pull-down	Forms a stable, direct interaction that enhances TOP3B activity and stability.	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
DDX5	Co-immunoprecipitation, Mass Spectrometry	Interacts with TOP3B to resolve R-loops; interaction is independent of TDRD3.	<a href="#">[1]</a>
FMRP	Co-immunoprecipitation	Forms a heterotrimeric complex with TOP3B and TDRD3, involved in translational regulation.	<a href="#">[5]</a> <a href="#">[10]</a>

Table 2: Summary of key TOP3B protein interactions.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental workflows for studying TOP3B.



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